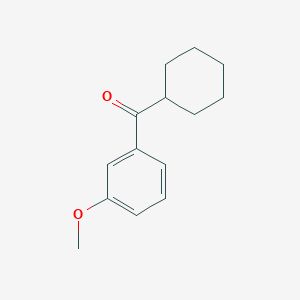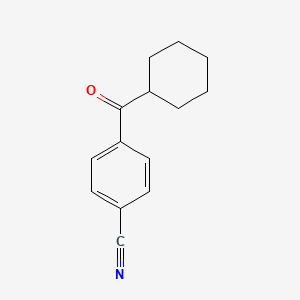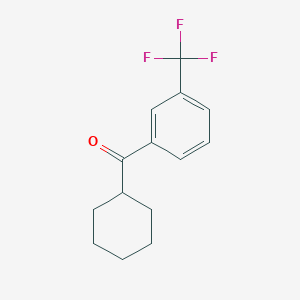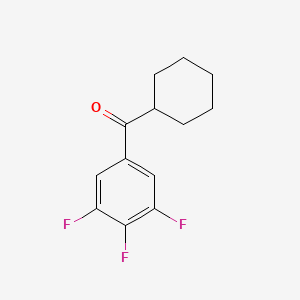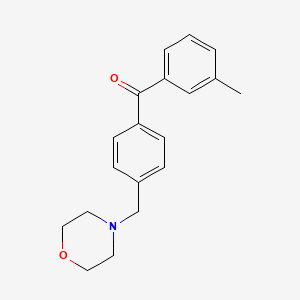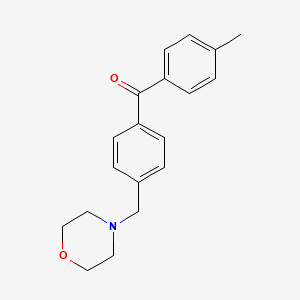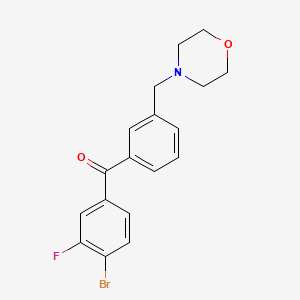
4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24 g/mol . This compound is a derivative of benzophenone and features a bromine atom, a fluorine atom, and a morpholinomethyl group attached to the benzophenone core . It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 4-bromo-3-fluorobenzophenone with morpholine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the morpholinomethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of various oxidized or reduced products.
Condensation Reactions: The morpholinomethyl group can participate in condensation reactions with other compounds, leading to the formation of complex molecular structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone can be compared with other similar compounds, such as:
- 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone
- 4-Bromo-3-fluoro-2-methylphenol
- 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone
These compounds share similar structural features but differ in the position and type of substituents attached to the benzophenone core. The uniqueness of 4-Bromo-3-fluoro-3’-morpholinomethyl benzophenone lies in its specific combination of bromine, fluorine, and morpholinomethyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSHLNYGPEEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643092 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-80-5 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


